molecular formula C12H16ClNO4S2 B3012233 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1788771-35-6

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B3012233
CAS RN: 1788771-35-6
M. Wt: 337.83
InChI Key: BYAMAKMGJKRSAG-UHFFFAOYSA-N
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Description

The compound "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" is a chemical entity that appears to be related to various sulfone and pyrrolidine derivatives, which have been studied for their potential pharmacological activities and synthetic applications. The presence of sulfonyl groups and a pyrrolidine ring suggests that this compound could be of interest in the development of new therapeutic agents or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related sulfone-containing pyrrolidine derivatives has been explored in several studies. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines using sulfur-containing allenyl derivatives have been presented, where lithiated thioallenes yield phenylsulfonyl-3-pyrrolines . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine has been reported, indicating that acid-catalyzed reactions can be employed to form new sulfonyl pyrrolidine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine features a three-dimensional network stabilized by π–π interactions, and the sulfonyl ring makes a significant dihedral angle with the pyrrolidine unit . This suggests that similar structural features could be expected for "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine," potentially influencing its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing pyrrolidine derivatives has been explored in various chemical reactions. Aryl pyrrolyl sulfones have been synthesized and evaluated for their anti-HIV-1 activity, indicating that the sulfonyl moiety plays a crucial role in the biological activity of these compounds . Moreover, the reaction of nucleophiles with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine has been studied to assess the impact of the electron-withdrawing sulfonyl group on the regiochemistry of aromatic nucleophilic substitution . These studies suggest that the sulfonyl groups in "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" could similarly influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing compounds are influenced by the presence of sulfonyl groups, which are highly polar and can affect solubility, boiling points, and other physicochemical parameters. For instance, the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, leading to direct synthesis of sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives . The modification of the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, has been described, with a focus on green metrics assessment, indicating the importance of environmentally friendly synthesis in the development of such compounds . These studies provide insights into the potential properties and synthetic approaches for "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine."

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A variety of synthetic methodologies involving sulfonyl and pyrrolidine derivatives highlight the utility of these compounds in organic chemistry. For instance, the sulfenylation of pyrroles and indoles using methylsulfenyl chloride and excess pyridine demonstrates the versatility of sulfonyl compounds in electrophilic substitution reactions, which could be pivotal in synthesizing complex heterocyclic compounds (Gilow et al., 1991). Similarly, the synthesis of vicinally substituted by halogen 4-methylthio and methylsulfonyl derivatives of 2,6-dimethylpyridine showcases the application of sulfonyl derivatives in creating compounds with potential antifungal, antibacterial, and herbicidal properties (Ban-Oganowska, 1996).

Material Science and Polymer Chemistry

In material science, the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the role of sulfonyl-containing compounds in fabricating polymers with high thermal stability, low dielectric constants, and excellent mechanical properties (Liu et al., 2013). These characteristics are crucial for applications in electronics and as materials able to withstand extreme conditions.

Catalysis and Organic Transformations

Sulfonyl pyrrolidine derivatives have also been utilized in catalyzing stereoselective reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been shown to catalyze efficient Michael addition reactions, highlighting the potential of sulfonyl pyrrolidine derivatives in asymmetric synthesis and the creation of chiral compounds with high stereoselectivity (Singh et al., 2013).

Advanced Synthesis Techniques

Advanced synthesis techniques employing 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid demonstrate the development of clean and operationally simple protocols for synthesizing sulfonyl chloride derivatives, which are precursors to various sulfonamide derivatives (Janosik et al., 2006). These methods underscore the importance of sulfonyl compounds in organic synthesis, offering pathways to diverse chemical entities.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-9-3-4-10(7-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAMAKMGJKRSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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